(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol
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Overview
Description
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol: is a chiral compound featuring a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which is then chlorinated and fluorinated at specific positions.
Chiral Reduction: The key step involves the reduction of the corresponding ketone to the chiral alcohol using a chiral catalyst or reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Optimization: Reaction conditions are optimized for temperature, pressure, and solvent to maximize efficiency and minimize waste.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding alkane
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanone: The ketone analog of the compound.
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethane: The fully reduced analog.
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)methanol: A similar compound with a different substitution pattern.
Uniqueness
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol is unique due to its specific substitution pattern on the pyridine ring and its chiral nature, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
(1R)-1-(5-chloro-2-fluoro-3-pyridyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₇ClFNO, with a molecular weight of approximately 173.59 g/mol. The compound features a pyridine ring substituted with chlorine and fluorine atoms, which are known to influence biological activity.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of halogen atoms enhances lipophilicity and can improve binding affinity to target proteins.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has been observed to induce apoptosis in MDA-MB-231 breast cancer cells, as evidenced by increased caspase-3 activation and cell cycle arrest at the G2/M phase .
Table 1: Summary of In Vitro Biological Activities
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15.1 | Apoptosis induction via caspase activation |
Hs 578T | 7.24 | Cell cycle arrest |
Pharmacokinetics
Pharmacokinetic profiles have been established using various animal models. In studies involving PXB-mice, the compound showed favorable absorption characteristics and moderate plasma clearance rates. The half-life was noted to be approximately 1.2 hours following intravenous administration, indicating potential for sustained therapeutic effects when optimized for oral delivery .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life (i.v.) | 1.2 hours |
Clearance (mL/min/kg) | 23.4 |
Volume of Distribution | 3.9 L/kg |
Structure-Activity Relationships (SAR)
The incorporation of halogen substituents has been shown to enhance the potency of related compounds. For example, modifications at the 5-position on the pyridine ring significantly affect both binding affinity and biological activity. A comparative analysis indicates that compounds with trifluoromethyl groups exhibit higher potency than their chloro counterparts .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of this compound in xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in treated tumors, correlating with in vitro findings .
Case Study 2: Metabolic Stability
Another investigation focused on the metabolic stability of the compound using human liver microsomes. Results indicated that this compound had moderate metabolic turnover, suggesting potential for therapeutic use with minimal side effects from metabolites .
Properties
IUPAC Name |
(1R)-1-(5-chloro-2-fluoropyridin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHZNQASFFDRGK-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(N=CC(=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.